Cas no 886538-48-3 (Uridine 5'-(2-Methylpropanoate))

Uridine 5'-(2-Methylpropanoate) structure
886538-48-3 structure
Nome del prodotto:Uridine 5'-(2-Methylpropanoate)
Numero CAS:886538-48-3
MF:C13H18N2O7
MW:314.291224002838
CID:5068279
PubChem ID:11674045

Uridine 5'-(2-Methylpropanoate) Proprietà chimiche e fisiche

Nomi e identificatori

    • Uridine 5'-(2-Methylpropanoate)
    • 886538-48-3
    • G72069
    • ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
    • SCHEMBL24526901
    • Uridine 5'-?(2-?Methylpropanoate)
    • Inchi: 1S/C13H18N2O7/c1-6(2)12(19)21-5-7-9(17)10(18)11(22-7)15-4-3-8(16)14-13(15)20/h3-4,6-7,9-11,17-18H,5H2,1-2H3,(H,14,16,20)/t7-,9-,10-,11-/m1/s1
    • Chiave InChI: XVKGAWPWDOKILJ-QCNRFFRDSA-N
    • Sorrisi: O[C@@H]1[C@H](O)[C@@H](COC(=O)C(C)C)O[C@H]1N1C=CC(=O)NC1=O

Proprietà calcolate

  • Massa esatta: 314.11140092g/mol
  • Massa monoisotopica: 314.11140092g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 5
  • Complessità: 505
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 125Ų
  • XLogP3: -0.9

Uridine 5'-(2-Methylpropanoate) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A1503239-100mg
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
100mg
$124.0 2025-02-26
TRC
U997640-50mg
Uridine 5'-​(2-​Methylpropanoate)
886538-48-3
50mg
$873.00 2023-05-17
1PlusChem
1P024H9Y-250mg
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
250mg
$160.00 2024-04-20
Ambeed
A1503239-250mg
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
250mg
$210.0 2025-02-26
Ambeed
A1503239-1g
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
1g
$565.0 2025-02-26
TRC
U997640-100mg
Uridine 5'-​(2-​Methylpropanoate)
886538-48-3
100mg
$ 1200.00 2023-09-05
Ambeed
A1503239-5g
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
5g
$1896.0 2025-02-26
TRC
U997640-10mg
Uridine 5'-​(2-​Methylpropanoate)
886538-48-3
10mg
$190.00 2023-05-17
1PlusChem
1P024H9Y-5g
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
5g
$1953.00 2024-04-20
1PlusChem
1P024H9Y-100mg
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate
886538-48-3 97%
100mg
$103.00 2024-04-20

Uridine 5'-(2-Methylpropanoate) Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydroxylamine Solvents: Methanol ;  15 min, rt
1.2 Reagents: Sulfuric acid Solvents: Methanol ;  100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
A High-Yielding Synthesis of EIDD-2801 from Uridine
Steiner, Alexander; Znidar, Desiree; Oetvoes, Sandor B.; Snead, David R.; Dallinger, Doris ; et al, European Journal of Organic Chemistry, 2020, 2020(43), 6736-6739

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydroxylamine Solvents: Methanol ,  Water ;  15 min, rt
1.2 Reagents: Sulfuric acid Solvents: Methanol ;  5 min, 100 °C
Riferimento
A high-yielding synthesis of EIDD-2801 from uridine
Steiner, Alexander; Znidar, Desiree; Oetvoes, Sandor B.; Snead, David R.; Dallinger, Doris; et al, ChemRxiv, 2020, 1, 1-3

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Ethanol, 2,2,2-trifluoro-, lithium salt (1:1) Solvents: 2,2,2-Trifluoroethanol
Riferimento
Lithium 2,2,2-Trifluoroethoxide
Henderson, William H.; Stambuli, James P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Pyruvic acid ,  Potassium hydroxide ,  Dipotassium phosphate ,  Magnesium chloride Catalysts: 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-diox… ,  ATP disodium ,  Flavin adenine dinucleotide sodium salt Solvents: Water ;  pH 7.1
1.2 16 h, 25 °C
1.3 Reagents: Ammonium sulfate Solvents: 2-Methyltetrahydrofuran ;  30 min, 75 °C
Riferimento
Evolving to an ideal synthesis of molnupiravir, an investigational treatment for COVID-19
Benkovics, Tamas; McIntosh, John A.; Silverman, Steven M.; Kong, Jongrock; Maligres, Peter; et al, ChemRxiv, 2020, 1, 1-5

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: 2,2,2-Trifluoroethanol ,  Hexane ;  1.0 h, 60 °C
1.2 Reagents: Acetic acid ;  rt
Riferimento
Selective Removal of the 2'- and 3'-O-Acyl Groups from 2',3',5'-Tri-O-acylribonucleoside Derivatives with Lithium Trifluoroethoxide
Nowak, Ireneusz; Jones, Carl T.; Robins, Morris J., Journal of Organic Chemistry, 2006, 71(8), 3077-3081

Uridine 5'-(2-Methylpropanoate) Raw materials

Uridine 5'-(2-Methylpropanoate) Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:886538-48-3)Uridine 5'-(2-Methylpropanoate)
A1060885
Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):189.0/508.0/1706.0